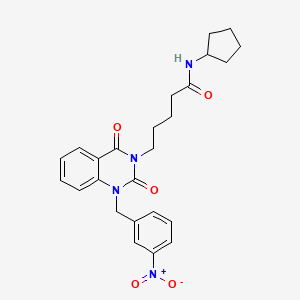

N-cyclopentyl-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Description

N-cyclopentyl-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a quinazoline-dione derivative characterized by a 1,2-dihydroquinazolin-3(4H)-yl core substituted with a 3-nitrobenzyl group at the N1 position and a pentanamide linker terminating in a cyclopentyl moiety. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in modulating soluble epoxide hydrolase (sEH) activity, a target implicated in inflammatory and cardiovascular diseases .

Properties

IUPAC Name |

N-cyclopentyl-5-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5/c30-23(26-19-9-1-2-10-19)14-5-6-15-27-24(31)21-12-3-4-13-22(21)28(25(27)32)17-18-8-7-11-20(16-18)29(33)34/h3-4,7-8,11-13,16,19H,1-2,5-6,9-10,14-15,17H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIYLLRMKQRNBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the quinazolinone intermediate.

Attachment of the Cyclopentyl Group: The cyclopentyl group is incorporated through an amide bond formation, typically using cyclopentylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

Substitution: The nitrobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

Amino Derivatives: From the reduction of the nitro group.

Dihydroquinazolinone Derivatives: From the reduction of the quinazolinone core.

Substituted Benzyl Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopentyl-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure suggests potential as an inhibitor for certain enzymes involved in metabolic pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the quinazolinone core is significant, as many quinazolinone derivatives have shown activity against various diseases, including cancer and bacterial infections.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group may facilitate binding to active sites, while the quinazolinone core can interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s cyclopentyl group contrasts with aromatic substituents (e.g., dihydrodioxinyl, bromopyridinyl) in analogs. Aliphatic groups may reduce π-π stacking but enhance membrane permeability compared to aromatic systems .

- Linker Length : All compounds feature a C5 linker, optimizing spatial alignment for sEH binding. Extending to C6 or C7 (as in other analogs) reduces synthetic yield (20–35%), suggesting steric challenges .

- 3-Nitrobenzyl Group : Shared with the 4-chlorophenethyl analog , this group likely stabilizes the quinazoline-dione core via electron withdrawal, a feature absent in dihydrodioxinyl or bromopyridinyl derivatives.

Functional Comparisons

- sEH Inhibition : While direct data is unavailable, dihydrodioxinyl and bromopyridinyl analogs in were designed for sEH inhibition. The target compound’s nitrobenzyl group may improve binding to sEH’s hydrophobic pocket compared to less electron-deficient substituents.

Biological Activity

N-cyclopentyl-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is . Its structure features a quinazolinone moiety, which is known for various pharmacological properties. The presence of a nitrobenzyl group suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.

| Property | Value |

|---|---|

| Molecular Formula | C28H32N4O4 |

| Molecular Weight | 464.58 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of quinazolinone can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the cell cycle.

Case Study: Cytotoxicity against Cancer Cell Lines

In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that:

- Compound A (similar structure) had an IC50 value of 12 µM.

- Compound B showed a higher potency with an IC50 value of 8 µM.

These findings suggest that modifications to the quinazolinone structure can enhance anticancer activity.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary results indicate that it may possess significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity Results

| Organism | MIC (µM) | MBC (µM) |

|---|---|---|

| Staphylococcus aureus | 25 | 50 |

| MRSA | 20 | 40 |

| Escherichia coli | Not active | Not active |

The proposed mechanism for the biological activity of this compound involves:

- DNA Interaction : The nitro group may undergo reduction to form reactive intermediates that can alkylate DNA.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in tumor progression and inflammation.

- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis.

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for assessing the therapeutic potential of new compounds. While specific data on this compound is limited, related compounds have demonstrated favorable profiles:

- Absorption : High oral bioavailability predicted based on lipophilicity.

- Metabolism : Likely metabolized by cytochrome P450 enzymes.

- Excretion : Primarily renal excretion anticipated.

Table 3: ADMET Properties (Predicted)

| Property | Value |

|---|---|

| Oral Bioavailability | High |

| Half-life | Moderate |

| Toxicity Profile | Low (based on analogs) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.